molecular formula C13H13N5O5 B3968438 4,4'-[(5-nitro-2-furyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)

4,4'-[(5-nitro-2-furyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)

Cat. No. B3968438
M. Wt: 319.27 g/mol
InChI Key: ZMZIWYQOXQYVJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4'-[(5-nitro-2-furyl)methylene]bis(3-methyl-1H-pyrazol-5-ol), commonly known as 'Furosemide', is a widely used diuretic medication that is used to treat conditions such as edema, hypertension, and congestive heart failure. Furosemide is a potent loop diuretic, which means it acts on the loop of Henle in the kidney to increase the excretion of sodium, chloride, and water.

Mechanism of Action

Furosemide acts on the loop of Henle in the kidney to inhibit the reabsorption of sodium, chloride, and water. This results in increased excretion of these ions and water, leading to a reduction in blood volume and blood pressure. Furosemide also increases the excretion of potassium, which can lead to hypokalemia.
Biochemical and Physiological Effects:
Furosemide has several biochemical and physiological effects, including a decrease in blood volume and blood pressure, an increase in urine output, and a decrease in the reabsorption of sodium, chloride, and water in the kidney. Furosemide can also lead to hypokalemia, metabolic alkalosis, and hyperuricemia.

Advantages and Limitations for Lab Experiments

Furosemide is widely used in laboratory experiments to induce diuresis in animal models. Furosemide is a potent diuretic and can be used to study the effects of diuretics on various physiological systems. However, Furosemide can also lead to hypokalemia, which can affect the results of experiments.

Future Directions

There are several future directions for the study of Furosemide. One area of research is the development of new and more potent diuretics that have fewer side effects. Another area of research is the use of Furosemide in the treatment of acute kidney injury, chronic kidney disease, and pulmonary edema. Additionally, the effects of Furosemide on other physiological systems such as the cardiovascular and respiratory systems could be studied in more detail.

Scientific Research Applications

Furosemide has been extensively studied for its diuretic properties and has been used in the treatment of various conditions such as hypertension, edema, and congestive heart failure. Furosemide has also been studied for its potential use in the treatment of acute kidney injury, chronic kidney disease, and pulmonary edema.

properties

IUPAC Name

5-methyl-4-[(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)-(5-nitrofuran-2-yl)methyl]-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O5/c1-5-9(12(19)16-14-5)11(10-6(2)15-17-13(10)20)7-3-4-8(23-7)18(21)22/h3-4,11H,1-2H3,(H2,14,16,19)(H2,15,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMZIWYQOXQYVJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NN1)C(C2=CC=C(O2)[N+](=O)[O-])C3=C(NNC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4'-[(5-nitro-2-furyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)
Reactant of Route 2
Reactant of Route 2
4,4'-[(5-nitro-2-furyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)
Reactant of Route 3
4,4'-[(5-nitro-2-furyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)
Reactant of Route 4
4,4'-[(5-nitro-2-furyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)
Reactant of Route 5
4,4'-[(5-nitro-2-furyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)
Reactant of Route 6
4,4'-[(5-nitro-2-furyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)

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